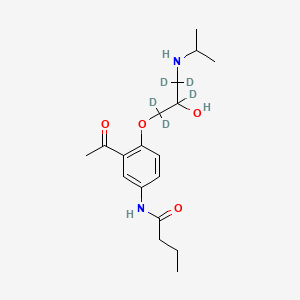
Acebutolol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acebutolol-d5 is a deuterated form of acebutolol, a cardioselective beta-adrenergic antagonist. It is used primarily in scientific research to study the pharmacokinetics and metabolism of acebutolol. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Acebutolol-d5 is extensively used in scientific research, particularly in the fields of pharmacology and toxicology. It is employed to study the pharmacokinetics and metabolism of acebutolol in biological systems. The deuterium atoms in this compound make it an ideal tracer for mass spectrometry analysis, allowing researchers to track the compound’s distribution and breakdown in the body. Additionally, it is used in drug development studies to understand the behavior of acebutolol and its metabolites.
Wirkmechanismus
Target of Action
Acebutolol-d5 primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase the heart rate and blood pressure .
Mode of Action
This compound acts as a selective β1-receptor antagonist . This means it competes with epinephrine and norepinephrine for binding to β1-receptors, thereby blocking their action . As a result, the heart rate and blood pressure are lowered . This drug then has the reverse effect of epinephrine .
Biochemical Pathways
By blocking the β1-receptors, this compound inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This reduces the workload of the heart and decreases oxygen consumption by the heart .
Pharmacokinetics
The bioavailability of this compound is around 40% . It undergoes hepatic metabolism and has an elimination half-life of 3-4 hours for the parent drug and 8-13 hours for the active metabolite . About 30% of the drug is excreted through the kidneys and 60% through the biliary route .
Result of Action
The primary result of this compound’s action is a decrease in heart rate and blood pressure . This can help manage conditions such as hypertension and ventricular premature beats . Additionally, by reducing the workload of the heart, this compound can help prevent angina, a condition characterized by chest pain due to reduced blood flow to the heart .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of the drug can be increased in elderly subjects, presumably due to age-related reduction in first-pass metabolism and renal function . Furthermore, the drug’s efficacy can be affected by the patient’s health status, such as the presence of asthma or chronic obstructive pulmonary disease (COPD) .
Biochemische Analyse
Biochemical Properties
Acebutolol-d5, like its parent compound Acebutolol, interacts with β1-adrenergic receptors . These receptors are proteins that bind epinephrine (adrenaline), a hormone and neurotransmitter whose signaling, mediated by β1-adrenergic receptors, increases the heart rate, dilates blood vessels, and raises blood pressure .
Cellular Effects
This compound’s effects on cells are presumed to be similar to those of Acebutolol. It acts as a selective β1-receptor antagonist, blocking the action of epinephrine and norepinephrine on β1-adrenergic receptors, thereby decreasing the heart rate and blood pressure . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a β1-adrenergic receptor antagonist . When epinephrine binds to β1-adrenergic receptors, it triggers a cascade of reactions that ultimately lead to increased heart rate and blood pressure . This compound, by blocking these receptors, prevents this cascade, thereby exerting its therapeutic effects .
Temporal Effects in Laboratory Settings
Acebutolol, the parent compound, has a half-life of 3-4 hours
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been specifically studied. Studies on Acebutolol have shown that it can induce diabetes in experimental animals . The dose required for inducing diabetes depends on the animal species, route of administration, and nutritional status .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Acebutolol. Acebutolol is metabolized in the liver and has a bioavailability of 40% (range 35 to 50%) . It is excreted via the kidneys (30%) and bile (60%) .
Transport and Distribution
Given its similarity to Acebutolol, it is likely to be distributed throughout the body, reaching therapeutic concentrations in the heart, where it exerts its primary effects .
Subcellular Localization
Given its role as a β1-adrenergic receptor antagonist, it is likely to be found in the cell membrane, where these receptors are located .
Vorbereitungsmethoden
The synthesis of Acebutolol-d5 involves the incorporation of deuterium atoms into the acebutolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield of the deuterated compound.
Analyse Chemischer Reaktionen
Acebutolol-d5 undergoes similar chemical reactions as acebutolol due to its structural similarity. It can participate in oxidation, reduction, and substitution reactions. For example, it can be oxidized using agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions may involve the replacement of functional groups with other substituents under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Acebutolol-d5 is unique due to the presence of deuterium atoms, which distinguishes it from non-deuterated acebutolol. Similar compounds include other beta-adrenergic antagonists such as propranolol, metoprolol, and atenolol. Compared to these compounds, acebutolol and its deuterated form have intrinsic sympathomimetic activity, which means they can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects related to bronchoconstriction, making acebutolol and this compound more suitable for patients with respiratory conditions.
Eigenschaften
IUPAC Name |
N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-FPQCMJPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
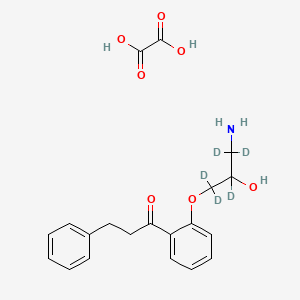
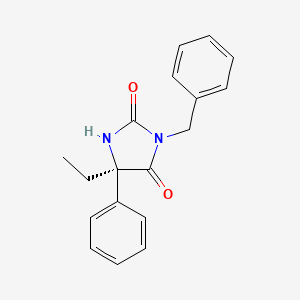
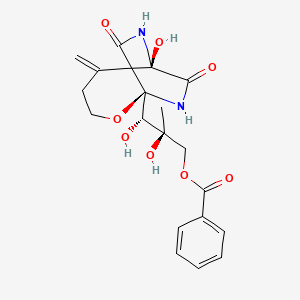
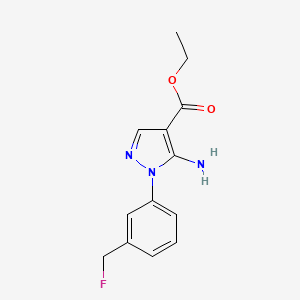
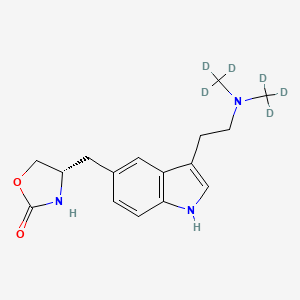
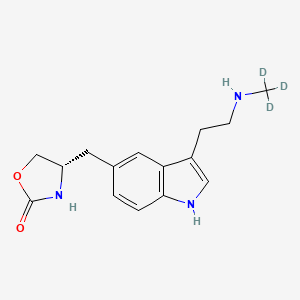
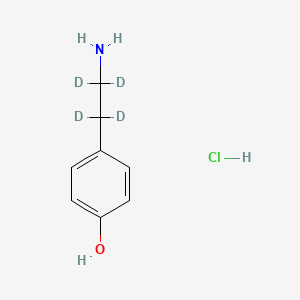
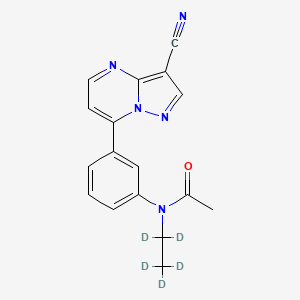
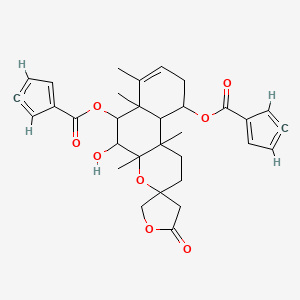

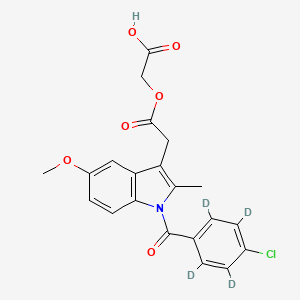
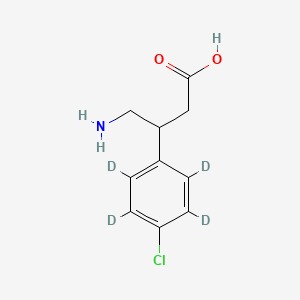

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)
